L-Pentahomoserine

Catalog No.
S1910972
CAS No.
6152-89-2
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Pentahomoserine

CAS Number

6152-89-2

Product Name

L-Pentahomoserine

IUPAC Name

(2S)-2-amino-5-hydroxypentanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

CZWARROQQFCFJB-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CO

Synonyms

2-amino-5-hydroxypentanoic acid, 2-amino-5-hydroxyvaleric acid, 2-amino-5-hydroxyvaleric acid, (DL)-isomer, 2-amino-5-hydroxyvaleric acid, (L)-isomer, 5-hydroxy-2-aminovalerate, 5-hydroxy-2-aminovaleric acid, 5-hydroxynorvaline, 5-OH-2-NH2-valerate, alpha-amino-delta-hydroxyvaleric acid, HAVA-5 cpd

Canonical SMILES

C(CC(C(=O)O)N)CO

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CO

Plant and Microbial Studies

L-PH is found in some plants and microorganisms. Studies in Arabidopsis, a model plant organism, suggest L-PH might play a role in the biosynthesis of the essential amino acid threonine []. Additionally, research indicates that L-PH can serve as a precursor for other amino acids like ethionine in certain bacteria []. These findings highlight the potential involvement of L-PH in metabolic pathways within plants and microbes.

L-Pentahomoserine, also known as 2-amino-5-hydroxypentanoic acid, is an organic compound classified as an L-alpha-amino acid. Its chemical formula is C5H11NO3C_5H_{11}NO_3, and it features both an amino group and a hydroxyl group on a pentanoic acid backbone. This unique structural configuration allows L-Pentahomoserine to participate in various biochemical processes and

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The amino group can be reduced to produce an amine.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as halogens or alkyl groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions may involve thionyl chloride or phosphorus tribromide.

L-Pentahomoserine is studied for its potential biological activities, particularly in metabolic pathways and enzyme interactions. Its structural similarity to other amino acids allows it to function in various biological systems, potentially influencing neurotransmitter activity and metabolic processes. Research indicates that similar compounds exhibit properties that may act as selective antagonists at certain receptor sites, such as the N-methyl-D-aspartate receptor .

The synthesis of L-Pentahomoserine can be achieved through various methods:

  • Hydroxylation of Norvaline: This method involves introducing a hydroxyl group into norvaline using hydroxylating agents under controlled conditions.
  • Condensation Reactions: L-Pentahomoserine can also be synthesized through condensation reactions involving protected derivatives of the compound .
  • Automated Synthesis: Recent advancements have allowed for the automated parallel synthesis of compounds like L-Pentahomoserine, enhancing efficiency and yield .

L-Pentahomoserine has diverse applications across several fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its role in metabolic pathways and potential therapeutic applications.
  • Pharmaceutical Industry: Explored as a precursor in drug synthesis due to its unique structural properties.
  • Specialty Chemicals Production: Used in various chemical processes as an intermediate .

Interaction studies involving L-Pentahomoserine focus on its effects on biological systems. Research suggests that it may interact with specific receptors or enzymes, potentially modulating their activity. For instance, compounds with similar structures have been shown to influence neurotransmitter systems, indicating that L-Pentahomoserine may have comparable effects .

L-Pentahomoserine shares structural similarities with several other compounds, including:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxy-2-aminovaleric acidHydroxyl and amino groupsActs as a selective NMDA receptor antagonist
L-5-HydroxynorvalineHydroxyl group on a similar backbonePotentially involved in metabolic pathways
L-alpha-Amino-delta-hydroxyvaleric acidContains both amino and hydroxyl functionalitiesUnique due to its specific stereochemistry

L-Pentahomoserine is distinguished by its dual functionality of both an amino group and a hydroxyl group on the pentanoic acid backbone, allowing it to engage in a variety of

L-Pentahomoserine, systematically named (2S)-2-amino-5-hydroxypentanoic acid according to IUPAC nomenclature, represents a non-proteinogenic amino acid belonging to the class of L-alpha-amino acids [1] [2]. The compound exhibits the characteristic structural features of amino acids, possessing both an amino group (-NH₂) and a carboxyl group (-COOH) attached to the same carbon atom (C-2), with an additional hydroxyl group (-OH) positioned at the terminal carbon (C-5) of the pentanoic acid backbone [3] [1].

The stereochemical configuration of L-Pentahomoserine is defined by the (S)-absolute configuration at the α-carbon (C-2), which corresponds to the L-configuration in the Fischer projection system [1] [4]. This stereochemical arrangement places the amino group on the left side when the molecule is oriented with the carboxyl group at the top and the carbon chain extending downward, consistent with the L-designation for naturally occurring amino acids [2] [5].

The molecular formula C₅H₁₁NO₃ indicates the presence of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 133.15 g/mol [1] [6] [2]. The compound is also known by several alternative names, including 5-hydroxy-L-norvaline, L-2-amino-5-hydroxypentanoic acid, and 5-OH-2-NH₂-valerate, reflecting its structural relationship to norvaline with an additional hydroxyl substitution [4] [7].

The InChI representation (InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1) provides a unique identifier for the compound, while the corresponding InChI Key (CZWARROQQFCFJB-BYPYZUCNSA-N) serves as a shortened version for database searches [1] [2]. The SMILES notation C(CC@@HN)CO explicitly depicts the stereochemistry using the @@ symbol to indicate the (S)-configuration at the chiral center [2].

Comparative Analysis of L- and D-Enantiomeric Forms

The enantiomeric forms of pentahomoserine exhibit distinct physical and optical properties despite sharing identical molecular formulas and connectivity patterns. Historical literature documents the preparation and characterization of both L- and D-forms, as well as the racemic DL-mixture, providing valuable data for comparative analysis [8] [9].

The L-form of pentahomoserine, with CAS registry number 6152-89-2, displays a specific optical rotation of [α]D²³ = -28.8° when measured in 6N hydrochloric acid at a concentration of 2 g/100 mL [8] [9]. This negative optical rotation indicates levorotatory behavior under these measurement conditions. The molecular rotation values provide additional stereochemical information, with [M]D = +38.3° in 5N HCl and [M]D = +46.6° in glacial acetic acid, demonstrating solvent-dependent optical properties [8] [9].

In contrast, the D-form exhibits a slightly different optical rotation of [α]D²³ = -28.0° under identical measurement conditions (c = 2 in 6N HCl), showing that both enantiomers are levorotatory under these specific conditions [8] [9]. This apparent anomaly in optical rotation signs likely reflects the influence of the measurement solvent and the specific wavelength used for the determination.

The racemic DL-form, assigned CAS number 533-88-0, represents an equimolar mixture of both enantiomers and consequently exhibits no optical activity [6] [8] [10]. Crystallographically, the DL-form produces crystals from dilute alcohol with a melting point range of 218-224°C, with the exact temperature dependent on the rate of heating [8] [9]. This temperature range variation indicates potential polymorphic behavior or decomposition during the melting process.

Both pure enantiomers crystallize readily, with the L-form producing crystals suitable for structural analysis [8] [9]. The D-form also forms crystals from dilute alcoholic solutions, suggesting similar intermolecular packing arrangements despite the opposite absolute configurations [8] [9].

X-Ray Crystallography and NMR Spectroscopic Validation

While specific X-ray crystallographic data for L-Pentahomoserine was not found in the current literature search, general crystallographic principles and related amino acid structures provide insight into the expected structural parameters. The compound contains one defined stereocenter at C-2, which would be clearly resolved in crystallographic analysis [4] [2].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural validation and conformational analysis of L-Pentahomoserine. Modern NMR techniques, including both ¹H and ¹³C NMR, can provide detailed information about the molecular structure, stereochemistry, and dynamic behavior in solution [11] [12] [13].

The ¹H NMR spectrum of L-Pentahomoserine would be expected to show characteristic signals for the amino acid protons: the α-proton adjacent to both the amino and carboxyl groups, the methylene protons of the carbon chain, and the terminal hydroxymethyl protons [13] [14]. The stereochemical environment around the chiral center would influence the chemical shifts and coupling patterns of adjacent protons, providing validation of the absolute configuration [13] [15].

¹³C NMR spectroscopy offers complementary structural information, with each carbon atom exhibiting characteristic chemical shifts based on its local electronic environment [16] [14]. The carbonyl carbon of the carboxyl group typically appears in the 170-180 ppm region, while the α-carbon bearing the amino group resonates around 50-60 ppm [14] [17]. The terminal hydroxymethyl carbon would appear in the 60-65 ppm range, distinct from the internal methylene carbons [14].

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D NMR), including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), enable complete assignment of all proton and carbon signals [13] [18]. These methods facilitate the establishment of connectivity patterns and provide confirmation of the proposed structure.

Computational Modeling of Conformational Dynamics

Computational chemistry approaches provide valuable insights into the conformational preferences and dynamic behavior of L-Pentahomoserine. Density Functional Theory (DFT) calculations using functionals such as B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)) can predict optimal molecular geometries, vibrational frequencies, and electronic properties [20] [17] [21].

Molecular dynamics (MD) simulations offer a dynamic perspective on conformational behavior, allowing investigation of the molecule's flexibility and preferred conformations in various environments [22] [18] [23]. The compound contains four rotatable bonds, providing significant conformational flexibility that can be explored through computational methods [2] .

The hydroxyl group at C-5 and the amino group at C-2 can participate in intramolecular hydrogen bonding interactions, potentially stabilizing specific conformations . Computational modeling can identify these stabilizing interactions and quantify their contributions to the overall conformational energy landscape.

Force field-based calculations using software packages such as GROMACS or CHARMM can simulate the behavior of L-Pentahomoserine in aqueous solution, providing insights into solvation effects and conformational preferences under physiologically relevant conditions [23]. These simulations can reveal the populations of different conformational states and the barriers between them.

Quantum chemical calculations can also predict spectroscopic properties, including NMR chemical shifts and coupling constants, which can be compared with experimental data for validation purposes [17] [21]. Such computational approaches have proven valuable in understanding the relationship between molecular structure and spectroscopic observables.

L-Pentahomoserine demonstrates considerable thermal stability, with melting point data revealing temperature-dependent phase behavior characteristics. The compound exhibits a melting point range of 218-224°C, with the specific temperature dependent on the heating rate employed during analysis [1]. This relatively high melting point indicates strong intermolecular interactions within the crystalline structure.

The thermal decomposition profile of L-Pentahomoserine follows patterns typical of amino acids containing both carboxylic acid and amino functional groups. The compound exists in crystalline form at room temperature and undergoes thermal decomposition at temperatures approaching its melting point [1]. The DL-form of pentahomoserine shows consistent melting behavior, with crystallization occurring from dilute alcohol solutions [1].

Thermal gravimetric analysis data suggests that L-Pentahomoserine maintains structural integrity up to approximately 200°C, beyond which decomposition reactions become significant. The presence of both hydroxyl and amino functional groups contributes to the compound's thermal stability through intramolecular hydrogen bonding networks [2].

Thermal Properties Summary:

PropertyValueReference
Melting Point Range218-224°C [1]
Thermal Decomposition Onset~200°C [1]
Crystal FormCrystalline solid [1]
Crystallization SolventDilute alcohol [1]

Solubility Profile in Polar/Non-Polar Solvent Systems

L-Pentahomoserine exhibits exceptional solubility in polar solvents, particularly water, with solubility exceeding 1000 g/L at 25°C [3]. This high aqueous solubility is attributed to the compound's multiple polar functional groups, including the carboxylic acid, amino group, and terminal hydroxyl group, which facilitate extensive hydrogen bonding with water molecules [2].

The logarithmic aqueous solubility (LogS) value of 0.416 indicates favorable dissolution characteristics in aqueous environments [2]. The compound's partition coefficient (LogP) of -2.8 demonstrates strong hydrophilic character, with a pronounced preference for the aqueous phase over n-octanol [2]. This negative LogP value is consistent with the polar nature of the molecule and its multiple hydrogen-bonding sites.

At physiological pH (7.4), the distribution coefficient (LogD7.4) of -1.085 reflects the ionization state of the compound under biological conditions [2]. The compound's topological polar surface area (TPSA) of 83.55-83.60 Ų indicates significant polar character, suggesting good membrane permeability for biological transport [2] [4].

Solubility Parameters:

Solvent SystemSolubility/ParameterValueReference
WaterSolubility>1000 g/L [3]
n-Octanol/WaterLogP-2.8 [2]
AqueousLogS0.416 [2]
pH 7.4LogD7.4-1.085 [2]
TPSAPolar Surface Area83.55-83.60 Ų [2] [4]

Acid-Base Behavior and Zwitterionic Properties

L-Pentahomoserine displays characteristic amino acid acid-base behavior, functioning as a zwitterion under physiological conditions. The compound possesses two primary ionizable groups: the α-carboxylic acid group with an estimated pKa of approximately 2.3, and the α-amino group with an estimated pKa of approximately 9.6 [2] [5] [6].

The isoelectric point (pI) is calculated to be approximately 5.95, determined by averaging the pKa values of the carboxylic acid and amino groups [2] [5] [6]. At this pH, the compound exists in its zwitterionic form with no net charge, containing both a positively charged ammonium group and a negatively charged carboxylate group.

The compound's strong basic character is evident from its classification as a "very strong basic compound" based on its pKa values [5] [6]. The terminal hydroxyl group (C-5 hydroxyl) does not significantly contribute to the acid-base properties under normal physiological conditions, as its pKa is expected to be much higher than the physiological pH range.

Acid-Base Properties:

ParameterValueReference
pKa (COOH)~2.3 [2] [5] [6]
pKa (NH₂)~9.6 [2] [5] [6]
Isoelectric Point (pI)~5.95 [2] [5] [6]
Zwitterion pH Range2.3-9.6 [2] [5] [6]
Net Charge at pH 7.4Slightly negative [2]

Spectroscopic Fingerprints (UV-Vis, IR, Raman)

L-Pentahomoserine exhibits characteristic spectroscopic signatures that reflect its molecular structure and functional groups. The compound's spectroscopic properties are dominated by the presence of carboxylic acid, amino, and hydroxyl functionalities.

Infrared Spectroscopy:
The IR spectrum of L-Pentahomoserine displays characteristic absorption bands corresponding to its functional groups. The broad absorption band around 3300-3500 cm⁻¹ is attributed to O-H and N-H stretching vibrations from the hydroxyl and amino groups [7]. The carbonyl stretch of the carboxylic acid group appears at approximately 1650-1750 cm⁻¹, with the exact position dependent on the hydrogen bonding environment and ionization state [7].

The C-H stretching vibrations of the aliphatic chain are observed in the 2800-3000 cm⁻¹ region, while C-O stretching vibrations appear around 1000-1200 cm⁻¹ [7]. The amino group deformation modes are typically observed around 1550-1650 cm⁻¹, overlapping with the amide I region when the compound is in its zwitterionic form [7].

Raman Spectroscopy:
Raman spectroscopic analysis reveals additional structural information complementary to IR spectroscopy. The symmetric stretching modes of the carboxylate group appear around 1400 cm⁻¹, while the C-C stretching vibrations of the aliphatic backbone are observed in the 800-1200 cm⁻¹ region [8] [9].

The presence of multiple hydrogen bonding sites results in complex vibrational coupling between different functional groups, leading to characteristic peak shifts and splitting patterns in both IR and Raman spectra [8] [9]. The terminal hydroxyl group contributes to the spectroscopic signature through its O-H stretching and bending modes.

UV-Visible Spectroscopy:
L-Pentahomoserine does not contain chromophoric groups that absorb significantly in the UV-visible region under normal conditions. The compound's absorption is primarily limited to the far-UV region (below 220 nm) due to n→π* transitions associated with the carboxylic acid and amino groups [9].

Spectroscopic Characteristics:

Spectroscopic MethodKey Absorption BandsAssignmentReference
IR3300-3500 cm⁻¹O-H, N-H stretch [7]
IR1650-1750 cm⁻¹C=O stretch [7]
IR1550-1650 cm⁻¹NH₂ deformation [7]
IR1000-1200 cm⁻¹C-O stretch [7]
Raman1400 cm⁻¹COO⁻ symmetric stretch [8] [9]
Raman800-1200 cm⁻¹C-C stretch [8] [9]
UV-Vis<220 nmn→π* transitions [9]

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

133.07389321 g/mol

Monoisotopic Mass

133.07389321 g/mol

Heavy Atom Count

9

UNII

4U1FH45CS8

Sequence

X

Other CAS

6152-89-2

Wikipedia

L-pentahomoserine

Dates

Last modified: 08-16-2023

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